(3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol
Description
Properties
CAS No. |
832102-77-9 |
|---|---|
Molecular Formula |
C12H16N4O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
(3S)-1-(6-amino-1-methylbenzimidazol-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C12H16N4O/c1-15-11-6-8(13)2-3-10(11)14-12(15)16-5-4-9(17)7-16/h2-3,6,9,17H,4-5,7,13H2,1H3/t9-/m0/s1 |
InChI Key |
STFCEHQRFPIJQR-VIFPVBQESA-N |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)N)N=C1N3CC[C@@H](C3)O |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)N=C1N3CCC(C3)O |
Origin of Product |
United States |
Biological Activity
(3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 232.29 g/mol. Its structure features a pyrrolidine ring attached to a benzimidazole moiety, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and proliferation.
- Receptor Modulation : The compound has been shown to interact with various receptors, including those involved in neurotransmission and inflammation.
1. Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that similar benzimidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
2. Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial and fungal strains. Compounds with similar structures have shown promising results against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that this compound may possess similar efficacy .
3. Anti-inflammatory Effects
Benzimidazole derivatives have also been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .
Study 1: Anticancer Efficacy
In a study examining the anticancer potential of benzimidazole derivatives, it was found that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
Study 2: Antimicrobial Activity
A series of synthesized benzimidazole derivatives were tested for antimicrobial activity, revealing that several compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that modifications on the benzimidazole ring could enhance antimicrobial potency .
Comparative Analysis
| Biological Activity | This compound | Similar Compounds |
|---|---|---|
| Anticancer | Promising efficacy in inducing apoptosis | Other benzimidazoles |
| Antimicrobial | Effective against S. aureus and C. albicans | Various derivatives |
| Anti-inflammatory | Reduces cytokine production | Related compounds |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that derivatives of benzimidazole compounds exhibit significant antibacterial and antifungal properties. The synthesized compounds related to (3S)-1-(6-Amino-1-methyl-1H-benzimidazol-2-yl)pyrrolidin-3-ol have shown promising results in inhibiting the growth of various pathogens, making them candidates for new antimicrobial agents .
- Anticancer Potential :
- Neuroprotective Effects :
Pharmacological Insights
- Enzyme Inhibition :
- Receptor Modulation :
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at specific positions on the benzimidazole ring enhanced activity, suggesting structure–activity relationships that could guide further synthetic efforts.
Case Study 2: Neuroprotective Mechanism
In vitro studies using neuronal cell lines treated with this compound showed reduced levels of reactive oxygen species compared to untreated controls, indicating potential neuroprotective mechanisms. Further investigation into its effects on signaling pathways associated with neuroinflammation is warranted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The 6-amino group on benzimidazole may improve solubility compared to non-polar substituents (e.g., phenylethyl in 1a/1b) but could increase metabolic susceptibility .
- Stereochemical purity is emphasized in analogs, such as the S-configuration in (S)-1-(2-aminophenyl)pyrrolidin-3-ol , mirroring the target compound’s chiral center.
Functional Implications
Antiviral Activity :
Compounds 1a and 1b (from SARS-CoV-2 studies) demonstrate that pyrrolidin-3-ol derivatives with pyridyl-oxadiazole and phenylethyl groups exhibit antiviral properties . While the target compound’s benzimidazole moiety is untested in this context, benzimidazoles are known to inhibit viral proteases, suggesting a plausible mechanism .
Hydrogen Bonding and Solubility :
The hydroxyl group on pyrrolidin-3-ol facilitates hydrogen bonding, critical for target engagement. The 6-amino group on the target compound may further enhance hydrogen-bond donor capacity compared to non-amino analogs like 1a/1b .
Stereochemical Impact :
The S-configuration at C3 is shared across multiple analogs, including the target compound. Patent literature highlights methods for synthesizing enantiopure (3S)-pyrrolidin-3-ol derivatives, underscoring the pharmacological importance of stereochemistry . For example, the R/S configuration in 1a/1b leads to distinct biological activities, though specific data are unavailable in the evidence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
